1-methyl-1H-imidazo[4,5-c]pyridine
Description
Historical Context and Evolution of Imidazopyridines in Heterocyclic Chemistry
The journey of imidazopyridines began with the discovery of their constituent rings in the 19th century. Pyridine (B92270) was first isolated in 1849, while the first synthesis of an imidazole (B134444) ring from glyoxal (B1671930) and ammonia (B1221849) occurred in 1858. imist.ma The synthesis of the fused imidazo[1,2-a]pyridine (B132010) system was later achieved by Tschitschibabin in 1925. bio-conferences.org
Early biological interest in these compounds was sparked by their structural similarity to naturally occurring purines, which are fundamental components of DNA and RNA. nih.govmdpi.comresearchgate.net This resemblance suggested that imidazopyridines could interact with biological macromolecules, a hypothesis that has since been extensively validated and has driven much of the research in this field. nih.govmdpi.com Over the years, the development of new synthetic methods, including catalyzed reactions and microwave-assisted protocols, has greatly expanded the library of accessible imidazopyridine derivatives. nih.govnih.gov
Significance of the Imidazo[4,5-c]pyridine Moiety as a Privileged Scaffold
The imidazo[4,5-c]pyridine moiety is widely regarded as a "privileged scaffold" in medicinal chemistry. chemenu.com This status is primarily due to its bioisosteric relationship with the purine (B94841) nucleus, which gives it similar structural and electronic properties. mdpi.com This mimicry allows imidazo[4,5-c]pyridine derivatives to readily interact with biological targets like proteins, enzymes, and nucleic acids. mdpi.com
The versatility of this scaffold is demonstrated by the wide array of biological activities its derivatives possess. They have been investigated for their potential as:
Kinase Inhibitors: Derivatives have shown potent cytotoxic activity by inhibiting various kinases, such as Src family kinases (SFKs) for the treatment of glioblastoma. mdpi.comnih.gov
Receptor Modulators: A series of imidazo[4,5-c]pyridin-4-one derivatives have been identified as dual antagonists for the angiotensin II type 1 (AT1) receptor and partial agonists for the peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov
Antimicrobial Agents: The scaffold is a basis for developing new treatments for fungal infections by targeting enzymes like glucosamine-6-phosphate synthase. mdpi.comnih.gov
Antiviral Compounds: Specific derivatives have demonstrated high activity and selectivity against viruses such as the Bovine Viral Diarrhea Virus (BVDV) by interacting with viral RNA-dependent RNA polymerase. mdpi.com
Anticancer Agents: Hybrid molecules incorporating the 1-methyl-1H-imidazo[4,5-c]pyridine core have been synthesized and evaluated for their in vitro anticancer activity against human breast adenocarcinoma cells. researchgate.net
Comparative Analysis of Imidazo[4,5-c]pyridine Isomers and Related Fused Heterocycles in Research
The imidazopyridine family comprises several isomers, distinguished by the arrangement of the fused imidazole and pyridine rings. nih.gov The four main isomers are imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine, and imidazo[1,5-a]pyridine (B1214698). While they share a common bicyclic core, their research applications and documented biological activities often diverge.
Most commercially available drugs from this family, such as Zolpidem and Alpidem, are derivatives of the imidazo[1,2-a]pyridine isomer. bio-conferences.orgnih.gov However, extensive research into the other isomers continues to reveal their unique potential. nih.gov
| Isomer | Primary Research Focus & Applications | Key Biological Activities |
| Imidazo[4,5-c]pyridine | Antitumor, antiviral, and antimicrobial drug development. mdpi.com Investigated as kinase inhibitors and receptor modulators. mdpi.comnih.gov | Cytotoxic, antiviral, antimicrobial, AT1 receptor antagonism, PPARγ agonism. mdpi.comnih.gov |
| Imidazo[4,5-b]pyridine | Materials science (OLEDs, sensors), drug development for infectious diseases and pain. mdpi.comacs.org | Antitrypanosomal, BET inhibition for neuropathic pain, antimicrobial, anticancer. nih.govacs.orgnih.gov |
| Imidazo[1,2-a]pyridine | Broad pharmaceutical applications, with several marketed drugs for CNS disorders. nih.govmdpi.comresearchgate.net | Anxiolytic, hypnotic, anti-inflammatory, anticancer. bio-conferences.orgimist.ma |
| Imidazo[1,5-a]pyridine | Organometallic chemistry, optical materials, pH sensors. mdpi.comrsc.org | Used in developing fluorophores for applications in white light-emitting diodes (WLEDs) and anticounterfeiting. rsc.org |
Derivatives of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine have shown comparable activities in many studies, yet no drugs from these classes have reached the market, indicating a field ripe for further development. nih.gov For instance, a comparative study on antimicrobial agents found that specific derivatives of both isomers exhibited promising activity against various bacteria and fungi. nih.gov
Emerging Trends and Future Perspectives in Imidazo[4,5-c]pyridine Research
The future of imidazo[4,5-c]pyridine research is evolving beyond its traditional role in medicinal chemistry. Several emerging trends are shaping the trajectory of this versatile scaffold.
Advanced Synthetic Methodologies: There is a growing emphasis on developing more efficient, rapid, and environmentally friendly synthetic routes. jscimedcentral.com Techniques such as microwave-assisted synthesis and palladium-mediated cross-coupling reactions are becoming more common, allowing for the rapid generation of diverse compound libraries. mdpi.comnih.gov
Expansion into New Therapeutic Areas: Researchers are exploring the potential of imidazo[4,5-c]pyridines in novel therapeutic contexts. For example, derivatives are being designed as inhibitors of Src family kinases for glioblastoma, a malignant brain tumor, with some candidates showing the potential to cross the blood-brain barrier. nih.gov Other studies have identified imidazo[4,5-b]pyridine derivatives as potent BET inhibitors for the management of neuropathic pain. acs.org
Applications in Materials Science and Technology: The unique photophysical properties of imidazopyridines are being harnessed for applications in materials science. nih.gov Research is expanding into their use as emitters for organic light-emitting diodes (OLEDs), fluorescent sensors for pH and volatile organic compounds, and components in dye-sensitized solar cells. nih.govmdpi.comrsc.org
The broad and expanding utility of the imidazo[4,5-c]pyridine scaffold underscores its importance. A multidisciplinary approach, combining synthetic chemistry, pharmacology, and materials science, will be essential to fully realize the potential of this remarkable class of heterocyclic compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-5-9-6-4-8-3-2-7(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEWGMQMZKWXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486215 | |
| Record name | 1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5028-32-0 | |
| Record name | 1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Imidazo 4,5 C Pyridine and Its Derivatives
Classical and Contemporary Synthetic Approaches
The construction and functionalization of the 1-methyl-1H-imidazo[4,5-c]pyridine core rely on both established and modern synthetic protocols. These methods focus on building the heterocyclic system from acyclic or simpler cyclic precursors and introducing specific functional groups in a controlled manner.
The formation of the imidazo[4,5-c]pyridine skeleton is predominantly achieved by constructing the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core. This involves the cyclization of appropriately substituted pyridine derivatives.
The synthesis of the imidazo[4,5-c]pyridine ring system can be conceptualized through the annelation of an imidazole fragment onto a pyridine ring. A primary route involves starting with a substituted pyridine, typically a diaminopyridine, which serves as the foundation for the subsequent imidazole ring closure. For instance, the synthesis of novel imidazo[4,5-b]pyridines, an isomeric system, has been achieved through the Michael addition of 1-methyl-1H-imidazol-4-amine to dicarboxylates, followed by an intramolecular cyclization. osi.lv While this specific example leads to a different isomer, the underlying principle of combining distinct pyridine and imidazole precursors highlights a versatile strategy in heterocyclic chemistry. The direct synthesis of the [4,5-c] isomer often begins with 3,4-diaminopyridine (B372788), which already contains the necessary pyridine structure and the two nitrogen atoms poised for imidazole ring formation.
A prevalent and effective method for synthesizing the 1H-imidazo[4,5-c]pyridine core involves the condensation of 3,4-diaminopyridine with various one-carbon sources like carboxylic acids or aldehydes, followed by cyclization. jscimedcentral.com For example, reacting 3,4-diaminopyridine with formic acid under reflux conditions is a direct method to produce the parent 1H-imidazo[4,5-c]pyridine. nih.gov
More contemporary methods utilize catalysts to improve efficiency and yield. A notable protocol employs zinc triflate (Zn(OTf)₂) as a catalyst for the reaction between 3,4-diaminopyridine and a range of substituted aryl aldehydes in refluxing methanol (B129727). jscimedcentral.com This approach provides the desired 2-substituted-1H-imidazo[4,5-c]pyridine derivatives in good yields. jscimedcentral.com The major drawback of many older methods was the necessity of a two-step process involving the isolation of a Schiff base intermediate before dehydrogenative cyclization. jscimedcentral.com The use of catalysts like zinc triflate facilitates a more direct, one-pot synthesis. jscimedcentral.com Once the 1H-imidazo[4,5-c]pyridine core is formed, the target compound, this compound, can be obtained through a subsequent N-methylation step, a process that requires careful control of regioselectivity.
Formylation is a key reaction for the functionalization of imidazopyridine systems, as the introduced formyl (aldehyde) group is a versatile handle for further chemical transformations. The Vilsmeier-Haack reaction is a classical and highly effective method for formylating electron-rich aromatic and heterocyclic compounds, including imidazopyridines. researchgate.net This reaction typically uses a Vilsmeier reagent, generated in situ from a tertiary amide like dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. researchgate.net
In the context of imidazo[1,2-a]pyridines, a related isomeric system, a copper-catalyzed C3-formylation using dimethyl sulfoxide (DMSO) as the formylating reagent and molecular oxygen as the oxidant has been developed. researchgate.net This method provides an efficient route to 3-formyl imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net Such formylation reactions are crucial as the resulting carbonyl group can readily participate in further synthetic modifications, including coupling reactions and reductions, to generate a wide range of complex derivatives. researchgate.net
Achieving the desired substitution pattern on the imidazo[4,5-c]pyridine ring system is a significant synthetic challenge due to the presence of multiple reactive nitrogen atoms. Regioselective strategies are therefore essential for the controlled synthesis of specific isomers like this compound.
The direct N-alkylation of the 1H-imidazo[4,5-c]pyridine scaffold is a primary route to obtaining this compound. However, the parent molecule exists in tautomeric forms, presenting three potential sites for alkylation: the two nitrogen atoms of the imidazole ring (N-1 and N-3) and the nitrogen atom of the pyridine ring (N-5). researchgate.netfabad.org.tr The reaction of an unsubstituted or 2-substituted imidazo[4,5-c]pyridine with an alkylating agent like methyl iodide or benzyl bromide can lead to a mixture of regioisomers.
The distribution of these isomers is highly dependent on the reaction conditions, including the base and solvent used. researchgate.netfabad.org.tr Studies on the N-alkylation of 2-(substituted phenyl)imidazo[4,5-c]pyridines with benzyl bromides using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) have shown that the N-5 regioisomers were the predominant products. researchgate.net The control of regioselectivity is influenced by both steric and electronic effects of substituents on the heterocyclic ring. beilstein-journals.org
Distinguishing between the different N-alkylated regioisomers is a non-trivial analytical task. Advanced NMR spectroscopy techniques, particularly two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY), are indispensable for unambiguous structural assignment. researchgate.netfabad.org.tr For the N-5 isomer, a NOE can be observed between the protons of the N-alkyl group (e.g., N-CH₂) and the protons at the C-4 and C-6 positions of the pyridine moiety, confirming the site of alkylation. researchgate.net
Below is a data table summarizing typical outcomes of N-alkylation reactions on the imidazo[4,5-c]pyridine core.
| Precursor | Alkylating Agent | Base / Solvent | Major Regioisomer | Analytical Method |
| 2-Aryl-5H-imidazo[4,5-c]pyridine | Benzyl Bromide | K₂CO₃ / DMF | N-5 | 2D-NOESY researchgate.net |
| 2-Aryl-5H-imidazo[4,5-c]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ / DMF | N-5 | 2D-NOESY fabad.org.tr |
| 1H-Indazole (analogue) | Alkyl Bromide | NaH / THF | N-1 (>99%) | HMBC NMR beilstein-journals.org |
This regiochemical complexity underscores the importance of carefully designed synthetic strategies and robust analytical methods to isolate and characterize the desired this compound isomer.
Regioselective Synthesis Strategies
C2-Arylation via Direct C-H Activation
Direct C-H activation is a powerful and atom-economical strategy for forging carbon-carbon bonds, circumventing the need for pre-functionalized starting materials. In the context of imidazopyridines, this approach is particularly valuable for introducing aryl groups at the C2 position, a common modification in the development of biologically active molecules.
While the direct C2-arylation of the isomeric N3-protected imidazo[4,5-b]pyridines has been successfully demonstrated using both palladium and copper catalysis, specific documented examples for the direct C2-arylation of this compound via C-H activation are less prevalent in the reviewed literature. nih.gov For the related imidazo[4,5-b]pyridine scaffold, the reaction typically proceeds by treating the heterocycle with an aryl halide in the presence of a metal catalyst (such as Pd(OAc)₂) and a base (like Cs₂CO₃ or K₂CO₃). Mechanistic studies on these related systems suggest a concerted metallation-deprotonation (CMD) pathway, where the catalyst coordinates to the heterocycle, enhancing the acidity of the C2-proton and facilitating its removal by the base.
Table 1: Representative Conditions for C2-Arylation of Imidazo[4,5-b]pyridines via C-H Activation
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | DMF | 140 | 70-85 | |
| CuI | None | K₂CO₃ | DMF | 140 | 50-75 |
This table illustrates conditions developed for the isomeric imidazo[4,5-b]pyridine system, which serve as a foundational basis for potential application to the imidazo[4,5-c]pyridine scaffold.
Multi-component Reactions and Tandem Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. Similarly, tandem processes, involving two or more sequential bond-forming events without isolation of intermediates, provide streamlined access to complex heterocyclic systems.
A notable tandem process for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives involves the one-pot reaction of 3,4-diaminopyridine with various substituted aryl aldehydes. This method utilizes zinc triflate (Zn(OTf)₂) as an efficient Lewis acid catalyst in refluxing methanol. The reaction proceeds via an initial condensation of the diamine with the aldehyde to form a Schiff base intermediate, which then undergoes a dehydrogenative cyclization in the same pot to yield the final imidazo[4,5-c]pyridine product. This approach avoids harsh conditions and the use of toxic reagents often associated with classical condensation methods. jscimedcentral.com
Table 2: Zinc Triflate-Catalyzed Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
| 4-Chlorophenyl | 4.0 | 90 |
| 4-Nitrophenyl | 3.5 | 92 |
| 4-Methoxyphenyl | 4.5 | 88 |
| 2-Naphthyl | 4.0 | 85 |
Data synthesized from findings reported in reference jscimedcentral.com.
Catalytic Methods in Synthesis
Catalysis is fundamental to the modern synthesis of imidazo[4,5-c]pyridines, enabling efficient, selective, and environmentally benign transformations. Both metal-based and organocatalytic systems, as well as methodologies guided by green chemistry principles, are pivotal in the construction and derivatization of this heterocyclic core.
Metal-Catalyzed Transformations (e.g., Copper, Palladium)
Transition metals, particularly copper and palladium, are extensively used to catalyze key bond-forming reactions in the synthesis of the imidazo[4,5-c]pyridine skeleton. These metals facilitate transformations that are otherwise difficult to achieve, such as cross-coupling and amidation reactions.
A robust synthetic strategy utilizes both copper and palladium catalysis in a multi-step sequence starting from 3-amino-4-chloropyridine. In this approach, a copper-catalyzed C-N coupling reaction (Ullmann condensation) is first employed to arylate the amino group at the 3-position. Subsequently, the resulting N-aryl-4-chloro-3-aminopyridine intermediate undergoes a palladium-catalyzed amidation with various amides, followed by an intramolecular cyclization to construct the fused imidazole ring. This dual-catalyst strategy provides a versatile and high-yielding route to N1- and C2-substituted imidazo[4,5-c]pyridines.
Table 3: Metal-Catalyzed Steps in Imidazo[4,5-c]pyridine Synthesis
| Step | Metal Catalyst | Reactants | Key Bond Formed | Typical Yield (%) |
| N-Arylation | CuI | 3-Amino-4-chloropyridine, Aryl halide | C(aryl)-N | 75-96 |
| Amidation/Cyclization | Pd₂(dba)₃ | N-Aryl-4-chloro-3-aminopyridine, Amide | C(amide)-N / C2-N1 | 80-95 |
Organocatalysis in Imidazo[4,5-c]pyridine Synthesis
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, represents a major pillar of green chemistry. It offers an alternative to potentially toxic or expensive metal catalysts. While organocatalysis has been widely applied to the synthesis of many heterocyclic systems, specific examples detailing the synthesis of the this compound core using this approach are not extensively documented in the surveyed literature. However, the principles of organocatalysis, such as iminium and enamine activation by chiral amines or hydrogen-bond catalysis by thioureas, hold significant potential for the future development of asymmetric and environmentally friendly routes to this scaffold.
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative solvents, renewable starting materials, and solvent-free reaction conditions.
Performing chemical reactions in the absence of a solvent (neat conditions) can significantly reduce chemical waste and simplify product purification. These reactions are often facilitated by grinding the reactants together or by heating them to a molten state. For the broader class of imidazopyridines, solvent-free syntheses have been reported, for instance, in the reaction of 2-aminopyridine with α-haloketones at elevated temperatures, which proceeds efficiently without any catalyst or solvent. scielo.br While specific solvent-free methods for the synthesis of this compound were not identified in the reviewed sources, the successful application of this principle to isomeric systems suggests its potential as a viable green alternative for future synthetic design. scielo.bracs.org
Derivatization and Functional Group Interconversions
The functionalization of the this compound core is essential for exploring the structure-activity relationships of its derivatives. The introduction and manipulation of various functional groups, particularly those involving carbonyl moieties, open avenues for a wide range of chemical transformations.
Nucleophilic Addition Reactions of Aldehyde Functionality
The aldehyde group is a versatile functional handle that can be introduced onto the this compound scaffold, for example, at the 2-position to give this compound-2-carbaldehyde. This aldehyde is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. A relevant example, although on a different isomer, is the Knoevenagel condensation of 1-benzyl-4-nitro-1H-imidazole-5-carbaldehyde with diethyl malonate, catalyzed by titanium(IV) chloride, which proceeds to form a vinylogous dicarbonyl compound. This type of reaction highlights the reactivity of aldehydes on imidazole-based systems and their utility in constructing more complex structures.
Condensation Reactions to Form Imines and Schiff Bases
The condensation of an aldehyde functionality on the this compound ring with primary amines provides a straightforward route to the corresponding imines or Schiff bases. These reactions are typically carried out under mild conditions and are fundamental in the synthesis of a diverse array of derivatives. For instance, novel Schiff base heterocycles derived from imidazo[1,2-a]pyridine have been synthesized through the condensation of the corresponding aldehyde with various amines. This transformation is a key step in creating compounds with potential biological activities. The synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives often involves the in situ formation of a Schiff base from 3,4-diaminopyridine and an aldehyde, which then undergoes dehydrogenative cyclization. jscimedcentral.com
Reduction Reactions of Carbonyl Groups
The carbonyl group of an aldehyde or ketone substituent on the this compound ring can be readily reduced to the corresponding alcohol. This transformation is typically achieved using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxyl group can then be further functionalized. For example, in the synthesis of amine-bearing imidazo[1,2-a]pyrimidine derivatives, the imine group, which is conceptually related to a carbonyl, is reduced to an amine using NaBH₄ in methanol. This reaction proceeds in good yields (45-70%) and demonstrates a common strategy for introducing reduced functionalities.
Further Cyclization Reactions to Complex Heterocycles
Functionalized this compound derivatives can serve as precursors for the construction of more complex, polycyclic heterocyclic systems. Intramolecular cyclization reactions are a powerful strategy in this regard. For example, the synthesis of a novel imidazo[4,5-b]pyridin-5-one was achieved through the reductive cyclization of a 4-nitro-1H-imidazol-5-yl dicarbonyl compound. This reaction, effected by catalytic hydrogenation over palladium or by treatment with alkaline sodium borohydride in the presence of palladium, leads to the formation of a new pyridinone ring fused to the imidazole core. Such cyclization strategies are pivotal in building intricate molecular architectures with potential pharmacological relevance. osi.lv
Strategies for Chiral Synthesis of Analogs
The development of enantioselective synthetic methods is of paramount importance in medicinal chemistry. For imidazopyridine scaffolds, asymmetric synthesis can lead to the production of chiral molecules with distinct biological activities. While specific strategies for the chiral synthesis of this compound analogs are not widely reported, approaches developed for other imidazopyridine isomers can provide valuable insights. A notable example is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via an asymmetric multicomponent reaction. nih.gov This reaction, catalyzed by a chiral phosphoric acid, utilizes a Groebke-Blackburn-Bienaymé reaction between a 6-aryl-2-aminopyridine, an aldehyde, and an isocyanide to generate atropisomeric products with high enantioselectivity. nih.gov The principles of this and other asymmetric catalytic methods could potentially be adapted for the enantioselective synthesis of this compound derivatives.
Structural Elucidation and Conformational Analysis of 1 Methyl 1h Imidazo 4,5 C Pyridine
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-methyl-1H-imidazo[4,5-c]pyridine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally similar to imidazo[4,5-c]pyridines, the chemical shifts of protons are influenced by electron densities and ring currents. dtic.mil In a related imidazo[1,2-a]pyridine derivative, the proton signals were observed downfield from the reference compound, tetramethylsilane (B1202638) (TMS). dtic.mil
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule. A linear correlation has been reported between ¹³C chemical shifts and the net electronic charges on the carbon atoms in imidazopyridine systems. dtic.mil This correlation is a powerful tool for assigning carbon signals and understanding the electronic distribution within the heterocyclic rings.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. These experiments help to definitively assign the signals in the ¹H and ¹³C spectra to specific atoms in the this compound molecule.
The following table summarizes typical NMR data for related imidazopyridine structures.
| Nucleus | Chemical Shift (ppm) |
| ¹H | Signals are typically downfield from the reference. dtic.mil |
| ¹³C | Chemical shifts show a linear correlation with net electronic charges. dtic.mil |
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Hydrogen Bond Detection
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of this compound by probing its vibrational modes. These methods are also sensitive to intermolecular interactions such as hydrogen bonding.
Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of imidazo[4,5-c]pyridine and its derivatives exhibit characteristic bands corresponding to the stretching and bending vibrations of the chemical bonds within the molecule. nih.gov For the parent compound, 1H-imidazo[4,5-c]pyridine, the analysis of its monomeric and dimeric forms reveals normal modes unique to the imidazopyridine skeleton. nih.gov Theoretical calculations using Density Functional Theory (DFT) have been employed to simulate and assign the vibrational frequencies observed in the experimental spectra. nih.govresearchgate.net
Hydrogen Bond Detection: The presence of intermolecular hydrogen bonds, such as N-H···N, significantly influences the vibrational spectra. nih.gov In the solid state, these interactions lead to shifts in the frequencies of the involved functional groups. The stability of dimeric forms arising from such hydrogen bonds has been analyzed using theoretical approaches. nih.gov
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of this compound and to gain insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which in turn confirms its elemental composition. For instance, a derivative, 1,1′-((4-(trifluoromethyl)phenyl)methylene)bis(3-phenylimidazo[1,5-a]pyridine), was confirmed to have a calculated m/z of 545.1953 for [M+H]⁺, with the found value being 545.1953. nih.gov
Crystallographic Analysis and Solid-State Structures
X-ray Diffraction (XRD) Studies for Crystal and Molecular Structure Determination
For instance, the parent compound, 1H-imidazo[4,5-c]pyridine, crystallizes in the non-centrosymmetric orthorhombic space group Fdd2. nih.gov The asymmetric unit contains one molecule of 1H-imidazo[4,5-c]pyridine. nih.gov Similarly, a derivative, 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, has been structurally characterized, revealing a nearly planar 1H-imidazo[4,5-c]pyridine ring system. nih.gov
The following table presents crystallographic data for 1H-imidazo[4,5-c]pyridine.
| Parameter | Value |
| Crystal System | Orthorhombic nih.gov |
| Space Group | Fdd2 nih.gov |
| Molecules per Asymmetric Unit | One nih.gov |
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices
In the solid state, molecules of this compound and its derivatives are organized into a crystal lattice through various intermolecular interactions, with hydrogen bonding playing a crucial role.
Hydrogen Bonding: The crystal structure of 1H-imidazo[4,5-c]pyridine shows that the molecules are organized in hydrogen-bonded chains. nih.gov These chains are formed through N-H···N intermolecular hydrogen bonds. nih.gov In the case of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, intermolecular N-H···O hydrogen bonds link the molecules into inversion dimers. nih.gov An intramolecular N—H⋯N hydrogen bond also helps to stabilize the molecular conformation. nih.gov
π–π Interactions: In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of the imidazopyridine system contribute to the stability of the crystal lattice. For the aforementioned chloro-derivative, these dimers are further connected by intermolecular π–π interactions between the imidazole (B134444) rings, with a shortest centroid-centroid distance of 3.4443 (14) Å. nih.gov
Conformational Analysis of the Fused Ring System and Substituents
A detailed conformational analysis of this compound, which would typically be derived from single-crystal X-ray diffraction data, is not available in the searched literature. Such an analysis would provide precise bond lengths, bond angles, and torsion angles, defining the three-dimensional structure of the molecule.
For related fused heterocyclic systems, such as derivatives of the isomeric imidazo[4,5-b]pyridine, crystallographic studies often reveal a high degree of planarity in the fused ring system. It is theoretically expected that the imidazo[4,5-c]pyridine core would also be largely planar. The conformation of the methyl substituent attached to the imidazole nitrogen (N1) would be defined by its rotational position relative to the fused rings. However, without specific experimental data from X-ray crystallography or advanced spectroscopic techniques (like 2D NMR) for this compound, any discussion on the precise planarity or the methyl group's orientation remains speculative.
Thermal Analysis for Phase Behavior and Stability
Thermal analysis techniques like TGA and DSC are crucial for understanding the phase behavior, thermal stability, and decomposition profile of a chemical compound. While these analyses have been performed on various related imidazole and pyridine (B92270) compounds, specific thermograms and corresponding data for this compound are not documented in the available research.
No specific TGA data or thermograms for this compound were found. A TGA analysis would provide critical information on the compound's thermal stability by measuring its mass change as a function of temperature. This would identify the onset temperature of decomposition and the pattern of mass loss, indicating whether the decomposition occurs in single or multiple steps. For context, thermal analysis of other heterocyclic compounds shows decomposition temperatures can vary widely based on structure and substituents. researchgate.netresearchgate.net Without experimental results, the specific decomposition pathway and stability limits of this compound are unknown.
Specific DSC data for this compound is not present in the searched literature. A chemical supplier lists a melting point of 115 °C for the compound, a data point that is typically determined by DSC. biosynth.com A complete DSC thermogram would illustrate this endothermic melting event as a distinct peak. It would also reveal other potential phase transitions, such as crystallization events or glass transitions, and provide the associated enthalpy changes. For example, DSC analysis on the related compound 1-methyl-4,5-dinitro-1H-imidazole showed a clear endothermic peak for melting followed by an exothermic decomposition at a much higher temperature. researchgate.netresearchgate.net However, a similar detailed thermal profile for this compound is not available.
Computational and Theoretical Investigations of 1 Methyl 1h Imidazo 4,5 C Pyridine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a important tool in the computational study of molecular systems, offering a balance between accuracy and computational cost. For 1-methyl-1H-imidazo[4,5-c]pyridine, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311G(d,p) or 6-311++G(d,p)), are employed to elucidate its fundamental properties. irjweb.comuctm.edunih.gov
Geometry Optimization and Stability Analysis
Stability analysis is subsequently performed by calculating the vibrational frequencies. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. For related imidazo[4,5-b]pyridine derivatives, tautomerization has been studied to identify the most stable form. nih.gov
Table 1: Selected Optimized Geometrical Parameters of 1H-imidazo[4,5-c]pyridine (as a reference)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| N1-C2 | 1.325 |
| C2-N3 | 1.361 |
| N3-C3a | 1.385 |
| C3a-C7a | 1.393 |
| C7a-N1 | 1.378 |
| C4-C5 | 1.375 |
| C5-C6 | 1.402 |
| C6-C7 | 1.381 |
| C7-C7a | 1.401 |
| C2-N1-C7a | 105.8 |
| N1-C2-N3 | 114.5 |
| C2-N3-C3a | 105.9 |
| N3-C3a-C7a | 108.8 |
| C4-C5-C6 | 120.5 |
| C5-C6-C7 | 119.3 |
| C6-C7-C7a | 118.8 |
Note: Data is for the parent compound 1H-imidazo[4,5-c]pyridine and is intended for comparative purposes. Specific calculated values for this compound would require dedicated computational studies.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential - MEP)
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com For related imidazole (B134444) derivatives, the HOMO-LUMO gap has been calculated to be around 4.4871 eV, indicating significant stability. irjweb.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. For imidazole derivatives, the MEP analysis helps in identifying the reactive centers, which is crucial for understanding their interaction with biological targets. irjweb.com
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Imidazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Note: Data is for a representative imidazole derivative and serves as an illustrative example. irjweb.com Specific values for this compound would depend on the specific computational method and basis set used.
Analysis of Reactivity Descriptors (e.g., Fukui functions, Chemical Hardness/Softness)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical potential (μ), chemical hardness (η), and global softness (S). Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, with harder molecules being less reactive. irjweb.com Conversely, softness is the reciprocal of hardness and indicates a higher reactivity. For an imidazole derivative, a chemical hardness of 2.2449 eV has been reported, suggesting a relatively high stability. irjweb.com
Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are most likely to participate in chemical reactions. This analysis is instrumental in understanding the regioselectivity of reactions involving this compound.
Table 3: Global Reactivity Descriptors for a Representative Imidazole Derivative
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.05315 |
| Chemical Hardness (η) | 2.2449 |
| Global Softness (S) | 0.2227 |
| Electrophilicity Index (ω) | 3.655 |
Note: Data is for a representative imidazole derivative and serves as an illustrative example. irjweb.com The values are calculated from the HOMO and LUMO energies.
Prediction of Vibrational Spectra and Potential Energy Distribution
Theoretical vibrational spectra (Infrared and Raman) of this compound can be calculated using DFT. These calculated spectra are invaluable for the assignment of experimentally observed vibrational bands. A study on the parent compound, 1H-imidazo[4,5-c]pyridine, has detailed its vibrational properties. nih.gov
Potential Energy Distribution (PED) analysis is performed to provide a quantitative assignment of each vibrational mode in terms of contributions from internal coordinates (e.g., bond stretching, angle bending). This allows for a precise understanding of the nature of the molecular vibrations. For 1H-imidazo[4,5-c]pyridine, the normal modes unique to the imidazopyridine skeleton have been identified through such analysis. nih.gov
Table 4: Calculated Vibrational Frequencies and PED for Key Modes of 1H-imidazo[4,5-c]pyridine (as a reference)
| Wavenumber (cm⁻¹) | Assignment (PED contributions) |
| 3125 | ν(N-H) |
| 1628 | ν(C=N) + ν(C=C) |
| 1475 | δ(C-H) + ν(ring) |
| 1240 | ν(C-N) + δ(C-H) |
| 845 | γ(C-H) |
Note: Data is for the parent compound 1H-imidazo[4,5-c]pyridine and is intended for comparative purposes. nih.gov ν: stretching, δ: in-plane bending, γ: out-of-plane bending.
Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in the crystalline state. uctm.edunih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. The surface can be mapped with various properties, such as dnorm, which highlights close intermolecular contacts.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. For related imidazo[4,5-b]pyridine derivatives, Hirshfeld surface analysis has been employed to explore interactions such as H···H, H···C/C···H, and H···N/N···H contacts. uctm.edu This analysis for this compound would reveal how the molecules pack in the solid state and which interactions are dominant.
Table 5: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Imidazopyridine Derivative
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 18.6 |
| N···H/H···N | 12.5 |
| O···H/H···O | 8.9 |
| Other | 14.8 |
Note: The data presented is for a representative imidazopyridine derivative and serves as an example of the type of information obtained from Hirshfeld surface analysis. Specific values for this compound would require crystallographic data and subsequent computational analysis.
Molecular Modeling and Simulation
While detailed molecular dynamics simulations specifically for this compound are not extensively reported in the searched literature, this area represents a potential avenue for future research. Such simulations could provide insights into the dynamic behavior of the molecule in different environments, such as in solution or interacting with biological macromolecules. Molecular docking studies on related imidazo[4,5-c]pyridin-2-one derivatives have been performed to understand their binding modes with protein targets, highlighting the utility of these computational techniques in drug design. nih.gov
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interactions between small molecules (ligands) and their protein targets.
Studies on derivatives of the imidazo[4,5-c]pyridine core have revealed key binding patterns with several important protein families. For instance, a series of imidazo[4,5-c]pyridin-2-one derivatives were designed and evaluated as inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma multiforme (GBM). nih.gov Molecular dynamics simulations of the most active compound from this series, 1s , elucidated its binding mode within the ATP binding site of SFKs. nih.gov The design strategy involved replacing the pyrimidine (B1678525) ring of a known inhibitor, PP2, with a pyridine (B92270) ring and the pyrazole (B372694) ring with an imidazolone (B8795221) ring, forming the novel imidazo[4,5-c]pyridin-2-one hinge region. nih.gov
Similarly, another class of derivatives, 6-anilino imidazo[4,5-c]pyridin-2-ones, were identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key target for developing radiosensitizers in cancer therapy. nih.govacs.org The scaffold was chosen after a scaffold-hopping strategy from a known multi-kinase inhibitor, dactolisib. acs.org Docking studies suggested that to achieve potent inhibition, the anilino substituent needs to adopt a specific "horseshoe conformation" to enable a hydrogen bond interaction, mimicking the binding of known inhibitors. nih.gov
While the specific compound This compound is not the direct subject of these studies, the research on its close analogues provides a strong foundation for predicting its potential protein interactions. The core imidazo[4,5-c]pyridine structure consistently serves as a critical hinge-binding motif.
| Derivative Class | Protein Target | Key Findings from Docking/MD Simulation | Reference |
|---|---|---|---|
| Imidazo[4,5-c]pyridin-2-ones | Src Family Kinases (SFKs) | Analysis of the binding mode of active compounds within the ATP binding site. | nih.gov |
| 6-Anilino Imidazo[4,5-c]pyridin-2-ones | DNA-Dependent Protein Kinase (DNA-PK) | The anilino substituent adopts a horseshoe conformation to form critical hydrogen bond interactions. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies on Derivatives
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
A QSAR study was conducted on a series of 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines to understand their angiotensin II (AT1) receptor antagonistic activity. arkat-usa.org The study utilized multiple linear regression (MLR) and non-linear regression (NLR) to build models correlating structural properties with biological activity. arkat-usa.org The biological activity, expressed as pIC50, was found to have a non-linear relationship with the logarithm of the partition coefficient (log P), a measure of lipophilicity. arkat-usa.org The developed QSAR models showed good statistical significance, indicating their predictive power for designing new antagonists. arkat-usa.org
| Parameter | Value |
|---|---|
| n (number of compounds) | 22 (training set) |
| r (correlation coefficient) | -0.892 |
| q² (cross-validated r²) | 0.731 |
| F (F-test value) | 77.97 |
| s (standard error of estimate) | 0.180 |
In a related context, a QSPR-like approach was used for derivatives of 1H-imidazo[4,5-c]pyridine-4-carbonitrile , which were investigated as cathepsin S inhibitors. nih.gov Researchers established a theoretical understanding of how the basicity (pKa) of a nitrogen atom in the structure influenced lysosomotropism—the tendency of compounds to accumulate in lysosomes. nih.gov By carefully adjusting the pKa to a range of 6-8, they successfully designed compounds that maintained high cellular activity while avoiding undesired sequestration in tissues like the spleen, a common problem for basic compounds. nih.gov This study highlights how computational prediction of physicochemical properties can be used to optimize both efficacy and safety profiles.
Conformational Dynamics and Energetics
The three-dimensional shape (conformation) and energetic stability of a molecule are fundamental to its biological function. Computational methods are employed to study these aspects.
Molecular dynamics simulations performed on imidazo[4,5-c]pyridin-2-one derivatives revealed their dynamic behavior within the SFK binding site, providing insights into the stability of the protein-ligand complex. nih.gov Such simulations can uncover the specific conformational changes that occur upon binding.
For the related imidazo[4,5-b]pyridine scaffold, theoretical calculations using Density Functional Theory (DFT) were performed to study tautomerism, an important phenomenon in such heterocyclic systems. nih.gov The study optimized various possible tautomeric structures to identify the most stable form based on minimized energy, finding that the bonding of a movable hydrogen to the pyridine nitrogen resulted in the most stable tautomer. nih.gov These types of energetic calculations are critical for understanding which molecular form is likely to be present under physiological conditions and thus which form will interact with a biological target.
Furthermore, structure-activity relationship studies on DNA-PK inhibitors based on the imidazo[4,5-c]pyridin-2-one scaffold noted that the introduction of a "magic methyl" group—an ortho-methyl substituent on an aniline (B41778) ring—led to a substantial increase in potency. nih.gov This effect is often attributed to the methyl group inducing a specific, favorable rotation of the ring system relative to the core scaffold, a clear example of how subtle changes in structure can have a profound impact on conformational dynamics and, consequently, binding affinity. nih.gov
Computational Prediction of Toxicological Profiles
In silico toxicology involves using computational models to predict the potential adverse effects of chemical substances. This is a vital step in early-stage drug discovery to flag potentially harmful compounds before they advance to more costly and time-consuming testing phases.
ADME (Absorption, Distribution, Metabolism, and Excretion) predictions were employed for a promising imidazo[4,5-c]pyridin-2-one derivative, 1s , to assess its drug-like properties and potential for use as a central nervous system (CNS) drug. nih.gov The prediction suggested that the compound conformed to the criteria for CNS drugs, indicating a favorable preliminary profile. nih.gov
More direct toxicological predictions are available for some derivatives. The US EPA's Computational Toxicology (CompTox) Chemicals Dashboard provides hazard data for This compound-2-carbaldehyde . epa.gov This data, derived from computational models, helps in assessing potential human health risks. As previously mentioned, a theoretical understanding of the relationship between a compound's pKa and its tendency for lysosomal sequestration was used to mitigate potential toxicity for 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives. nih.gov This approach successfully designed potent inhibitors that avoided undesired tissue accumulation, a form of organ-specific toxicity. nih.gov
These examples demonstrate the power of computational toxicology to not only identify potential liabilities but also to provide rational strategies for mitigating them through chemical modification.
Pharmacological Potential and Biological Activities of 1 Methyl 1h Imidazo 4,5 C Pyridine Derivatives
Antineoplastic and Antiproliferative Activities
The development of novel agents to combat cancer is a primary focus of research into imidazo[4,5-c]pyridine derivatives. These compounds have been shown to influence cellular pathways essential for the growth and proliferation of cancerous cells. nih.govnih.gov
Kinase Inhibition Profiles (e.g., Cyclin-Dependent Kinases, Aurora Kinases, FLT3 Kinase, c-MET Kinases, Bruton's Tyrosine Kinase)
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of the imidazo[4,5-c]pyridine scaffold have emerged as potent inhibitors of several key kinases involved in oncology.
Specifically, a series of imidazo[4,5-c]pyridin-2-one derivatives were designed as inhibitors of Src family kinases (SFKs), which are pivotal in glioblastoma multiforme (GBM) development. nih.gov Several of these compounds demonstrated significant inhibitory potential against Src and Fyn kinases in the submicromolar range, highlighting a promising avenue for GBM treatment. nih.gov
Table 1: Inhibition of Src Family Kinases by Imidazo[4,5-c]pyridin-2-one Derivatives
| Compound | Src Inhibition (IC50, µM) | Fyn Inhibition (IC50, µM) | Reference |
|---|---|---|---|
| 1d | Submicromolar | Submicromolar | nih.gov |
| 1e | Submicromolar | Submicromolar | nih.gov |
| 1q | Submicromolar | Submicromolar | nih.gov |
| 1s | Submicromolar | Submicromolar | nih.gov |
Furthermore, the imidazo[4,5-c]pyridine-2-one scaffold has been identified as a promising starting point for developing selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. acs.org While much of the kinase inhibitor research has focused on the related imidazo[4,5-b]pyridine isomer, which has shown activity against targets like Aurora kinases, FLT3, and c-Met, the unique potential of the imidazo[4,5-c]pyridine core continues to be explored. acs.orgnih.govnih.gov
Mechanisms of Tumor Cell Growth Inhibition
The anticancer effects of 1-methyl-1H-imidazo[4,5-c]pyridine derivatives are executed through various mechanisms that disrupt the life cycle of tumor cells. A primary mechanism is the inhibition of kinases, as detailed previously, which directly impacts signaling pathways controlling cell proliferation. For instance, the inhibition of Src family kinases by imidazo[4,5-c]pyridin-2-one derivatives leads to potent antiproliferative activity against several glioblastoma cell lines, including U87 and U251. nih.gov
Another key mechanism is the induction of mitotic arrest. Early studies identified that compounds with the imidazo[4,5-c]pyridine and the related imidazo[4,5-b]pyridine core act as mitotic inhibitors, causing an accumulation of cells in the mitosis phase of the cell cycle. nih.gov This disruption of normal cell division is a proven strategy for cancer therapy.
Interaction with Nucleic Acids (DNA/RNA Binding and Intercalation)
Some imidazopyridine derivatives exert their antiproliferative effects by directly interacting with nucleic acids. While direct evidence for the this compound isomer is still emerging, studies on closely related structures provide strong indications of this mechanism. For example, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688), which features the same "1-methyl" substitution but on a different isomer, has been reported to be a noncovalent DNA groove-binding agent. asm.org Similarly, certain tetracyclic imidazo[4,5-b]pyridine derivatives have been shown to function by intercalating into double-stranded DNA. mdpi.com These findings suggest that direct DNA interaction is a plausible mechanism of action for the imidazo[4,5-c]pyridine scaffold, warranting further investigation.
Enhancement of Chemotherapy Efficacy
Derivatives of imidazo[4,5-c]pyridine have shown significant promise in enhancing the effectiveness of established cancer treatments. A series of compounds based on this scaffold were developed as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. nih.gov By inhibiting PARP, these compounds can increase the sensitivity of tumor cells to DNA-damaging chemotherapeutic agents. nih.gov Notably, the most potent of these compounds was tested in combination with temozolomide (B1682018) against human tumor cell lines, demonstrating a synergistic effect. nih.gov
In a similar vein, imidazo[4,5-c]pyridine-2-one derivatives that inhibit DNA-PK have been successfully applied as radiosensitizers. acs.org By preventing the repair of radiation-induced DNA damage, these compounds make cancer cells more susceptible to radiotherapy, thereby enhancing the treatment's efficacy. acs.org
Anti-inflammatory Mechanisms and Therapeutic Targets
Chronic inflammation is a driving factor in many diseases, including cancer and autoimmune disorders. The imidazo[4,5-c]pyridine core has been explored for its anti-inflammatory properties, showing potential to modulate key inflammatory pathways. nih.govresearchgate.netnih.gov
Modulation of Inflammatory Pathways (e.g., TNF-α, IL-6, ICAM-1, VCAM-1)
Research has successfully identified derivatives of the 1H-imidazo[4,5-c]pyridine and the closely related 1H-imidazo[4,5-c]quinoline scaffolds as potent suppressors of tumor necrosis factor-alpha (TNF-α), a major cytokine in the inflammatory cascade. nih.gov Structural modifications of these compounds led to the discovery of molecules with potent TNF-α suppressing activity. nih.gov
Table 2: Anti-Inflammatory Activity of Imidazo[4,5-c]quinoline Derivatives
| Compound | Target Pathways | Inhibited Cytokines | Therapeutic Application | Reference |
|---|---|---|---|---|
| 8l | JAK/STAT, NF-κB | IL-6, IL-8, IL-1β, TNF-α, IL-12, IFN-γ | Inflammatory Bowel Disease (IBD) | researchgate.net |
Furthermore, a series of imidazo[4,5-c]quinoline derivatives were found to potently inhibit both the JAK/STAT and NF-κB signaling pathways. researchgate.net This dual inhibition resulted in a significant decrease in the release of a broad spectrum of proinflammatory factors, including Interleukin-6 (IL-6) and TNF-α. researchgate.net A lead compound from this series demonstrated strong anti-inflammatory activity in preclinical models of acute enteritis, underscoring the therapeutic potential of this scaffold for treating inflammatory bowel disease (IBD). researchgate.net While these studies focus on the quinoline (B57606) variant, they highlight the inherent capability of the fused imidazo[4,5-c] ring system to modulate critical inflammatory signaling networks.
Cyclooxygenase (COX-1/COX-2) Inhibition
Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. Both play crucial roles in the inflammatory process. A novel series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were designed and synthesized as selective COX-2 inhibitors. nih.gov Among these, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (compound 5n) showed the highest potency against the COX-2 enzyme with an IC50 value of 0.07 µM and a high selectivity index of 508.6. nih.gov The study indicated that introducing a methyl group on the imidazo[1,2-a]pyridine (B132010) ring generally enhances selectivity for COX-2. nih.gov This structural modification appears to create steric hindrance that interferes with the molecule's ability to bind to the COX-1 active site. nih.gov The presence of a SO2Me pharmacophore at the para position of the C-2 phenyl ring was also found to enhance both COX-2 potency and selectivity. nih.gov
Another study on a novel imidazo[1,2-a]pyridine derivative, MIA, co-administered with curcumin, demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov The results showed that this new derivative suppressed the expression of COX-2 and iNOS genes. nih.gov
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 | 508.6 | nih.gov |
| MIA | COX-2 | - | - | nih.gov |
| 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine with morpholine (B109124) at C-3 | COX-2 | 0.07 | 217.1 | nih.gov |
Inducible Nitric Oxide Synthase (iNOS) Modulation
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key mediator in the inflammatory response. The modulation of iNOS activity is a significant target for anti-inflammatory drug development. Research has shown that certain imidazopyridine derivatives can effectively modulate iNOS. For instance, a novel imidazo[1,2-a]pyridine derivative, when used alone or with curcumin, was found to suppress the expression of the iNOS gene in breast and ovarian cancer cell lines. nih.gov Another potent iNOS inhibitor, iNOs-IN-1 (YPW), has been shown to significantly inhibit the expression of iNOS and reduce LPS-induced NO generation in a dose-dependent manner in mouse macrophages. medchemexpress.com Furthermore, studies on iNOS-deficient mice have revealed that iNOS plays a critical role in controlling M1 macrophage activation, highlighting its importance in modulating innate immune responses. nih.gov The expression of iNOS itself is regulated by the NO it produces; a NO donor was found to reduce iNOS protein expression, while an iNOS specific inhibitor enhanced it. nih.gov
Application in Conditions like Retinal Ischemia and Obesity-Related Inflammation
The anti-inflammatory properties of imidazopyridine derivatives have been investigated in the context of specific pathological conditions. One such condition is retinal ischemia, which involves an inflammatory response that can lead to vision impairment. An imidazo[4,5-b]pyridine derivative, compound 22, has been studied for its ability to diminish the inflammatory response induced by tert-butyl hydroperoxide in human retinal pigment epithelial cells. nih.gov
In the context of obesity-related inflammation, an imidazopyridine derivative known as X22 has shown promise. nih.gov This compound was found to inhibit inflammation and oxidative stress, thereby preventing heart injury associated with obesity. nih.gov In a high-fat diet rat model, oral administration of X22 suppressed oxidative stress, inflammation, apoptosis, hypertrophy, and fibrosis in heart tissues. nih.gov The anti-inflammatory and anti-oxidative effects of X22 were linked to the activation of Nrf2 and the inhibition of nuclear factor-kappaB (NF-κB). nih.gov
Antimicrobial Efficacy
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of imidazopyridine have demonstrated notable antibacterial activity against a range of bacterial strains. In one study, newly synthesized 1H-Imidazo[4,5-b]pyridine derivatives were tested against ten different bacteria, with some compounds showing significant toxicity towards the tested strains. researchgate.net Another study found that certain imidazo[4,5-d]pyridine derivatives exhibited strong antibacterial activity against both Gram-negative and Gram-positive bacteria, with some compounds showing efficacy comparable to or greater than Chloramphenicol. researchgate.net Specifically, imidazo[4,5-b]pyridine derivatives showed that Gram-positive bacteria were more sensitive to their action compared to Gram-negative bacteria. nih.gov However, a separate study on a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines found that most of the tested derivatives were devoid of antibacterial activity, with the exception of one compound that showed moderate activity against E. coli. mdpi.com
| Compound/Derivative Series | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Activity | Reference |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus | Escherichia coli | More sensitive to Gram-positive | nih.gov |
| Cyano- and amidino-substituted imidazo[4,5-b]pyridines | S. aureus, S. pneumoniae | E. coli | Mostly inactive, one compound moderately active against E. coli | mdpi.com |
| Imidazo[4,5-d]pyridine derivatives | Staphylococcus aureus | E. coli | Strong activity, some rivaling Chloramphenicol | researchgate.net |
| 1H-Imidazo[4,5-b]pyridine derivatives | Staphylococcus aureus, Bacillus cereus, Micrococcus luteus, Bacillus magaterium, Bacillus subtilis | Klebsiella pneumoniae, Salmonella paratyphi A, Escherichia coli, Proteus vulgaris, Enterobacter aerogenes | Versatile toxicity | researchgate.net |
Antifungal Properties (e.g., Glucosamine-6-phosphate Synthase Inhibition)
Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the biosynthesis of the fungal cell wall, making it an attractive target for antifungal agents. nih.govtandfonline.comnih.gov Imidazo[4,5-c]pyridine derivatives have been investigated as potential inhibitors of this enzyme. nih.gov Research has shown that certain compounds with this scaffold exhibit good antimicrobial activity, comparable to the reference drug fluconazole. nih.gov For instance, some imidazo[4,5-c]pyridine derivatives have demonstrated promising antifungal properties. nih.gov The inhibition of GlcN-6-P synthase disrupts the synthesis of essential cell wall components, leading to fungal cell death. nih.gov
Antitrypanosomal Activity (e.g., Methionyl-tRNA Synthetase Inhibition)
Derivatives of imidazo[4,5-c]pyridine have also shown potential in combating parasitic infections, specifically against Trypanosoma brucei, the causative agent of human African trypanosomiasis. nih.govnih.gov A key target in the development of antitrypanosomal drugs is methionyl-tRNA synthetase (MetRS), an enzyme essential for protein synthesis in the parasite. nih.govnih.govresearchgate.net
Structure-activity relationship studies have been conducted to optimize the antitrypanosomal potency of these compounds. For instance, replacing a benzimidazole (B57391) ring with an imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine ring influenced the inhibitory activity, with the imidazo[4,5-b]pyridine analog showing better results in one study. nih.gov Further modifications, such as the addition of chlorine or fluorine next to the pyridine (B92270) nitrogen, led to significant improvements in potency, with some inhibitors demonstrating single-digit nanomolar efficacy in T. brucei growth assays. nih.gov One particular imidazopyridine derivative exhibited a good inhibitory effect on methionyl-tRNA synthase with an IC50 of less than 50 nM and an EC50 of 39 nM. nih.gov While this compound showed remarkable pharmacokinetic parameters after oral administration, its brain permeability was poor, a critical factor for treating the late stage of the disease where the parasite invades the central nervous system. nih.gov Subsequent structural modifications led to a derivative with improved brain permeability and inhibitory potency. nih.gov
| Compound/Derivative | Target | IC50 | EC50 (nM) | Key Findings | Reference |
| Imidazopyridine 20 | Methionyl-tRNA synthetase | < 50 nM | 39 | Good inhibitory effect, poor brain permeability. | nih.gov |
| Imidazopyridine 21 | Methionyl-tRNA synthetase | < 50 nM | 22 | Improved brain permeability and potency. | nih.gov |
| Imidazo[4,5-b]pyridine analog (13) | Methionyl-tRNA synthetase | - | - | Better results than imidazo[4,5-c]pyridine analog. | nih.gov |
| Cl or F substituted imidazo-pyridine (15, 16) | Methionyl-tRNA synthetase | - | Single-digit nanomolar | Largest improvements in potency. | nih.gov |
Antiviral Activity
Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated notable efficacy as antiviral agents, particularly against members of the Flaviviridae family. Research has concentrated on their ability to inhibit viral replication by targeting key viral enzymes.
Inhibition of Viral Replication (e.g., Bovine Viral Diarrhea Virus, RNA-dependent RNA Polymerase)
The primary antiviral mechanism of imidazo[4,5-c]pyridine derivatives involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral genome. nih.govfrontiersin.org Bovine Viral Diarrhea Virus (BVDV), a pestivirus, serves as a frequently used surrogate model for the hepatitis C virus (HCV) in antiviral research due to similarities in their replication processes.
One prominent example, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), has been identified as a highly potent inhibitor of the in vitro replication of Classical Swine Fever Virus (CSFV), another pestivirus. nih.gov The compound exhibited a dose-dependent antiviral effect, with a 50% effective concentration (EC₅₀) as low as 0.8 µM for some CSFV subgroups. nih.gov Studies on drug-resistant CSFV mutants revealed a specific mutation (T259S) in the NS5B protein, which encodes the RdRp. nih.gov This mutation is located near a phenylalanine residue (F224) that is known to be critical for the antiviral action of BPIP against BVDV. nih.gov Molecular modeling suggests that the mutation negatively affects the stacking interaction between the imidazo[4,5-c]pyridine ring system of BPIP and the F224 residue of the polymerase. nih.gov This indicates that these compounds likely bind to an allosteric pocket at the top of the finger domain of the RdRp, a site that has been described as a "hot spot" for the inhibition of pestivirus replication. nih.govresearchgate.net
| Compound Name | Virus Inhibited | Target | Key Findings |
| 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) | Classical Swine Fever Virus (CSFV), Bovine Viral Diarrhea Virus (BVDV) | RNA-dependent RNA Polymerase (RdRp) | Potent inhibitor of viral replication; resistance linked to a T259S mutation in the RdRp. nih.gov |
Central Nervous System (CNS) Modulatory Effects
The imidazopyridine core and its derivatives are privileged structures in CNS drug discovery, demonstrating activity at several key receptors involved in neurotransmission.
GABA-A Receptor Positive Allosteric Modulation
Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of the inhibitory neurotransmitter GABA, leading to sedative and anxiolytic effects. wikipedia.orgnih.gov While direct studies on this compound as GABA-A PAMs are not extensively detailed, related fused heterocyclic systems have shown activity at this receptor. For instance, analogs of the anticonvulsant purine (B94841), such as 1H-imidazo[4,5-d]pyridazines, have been synthesized and tested for anticonvulsant activity, which is often mediated by GABA-A receptor modulation. acs.org The exploration of various nitrogen-containing heterocyclic scaffolds as GABA-A receptor ligands is a broad area of research, suggesting the potential of the imidazopyridine framework for such activity. nih.gov
Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) Positive Allosteric Modulation and Imaging
The metabotropic glutamate receptor 2 (mGluR2) is a target for treating CNS disorders like psychosis. nih.govnih.gov Positive allosteric modulators of mGluR2 offer a promising therapeutic strategy. A series of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, which are structurally related to the imidazopyridine core, were developed as potent and selective mGluR2 PAMs. nih.gov Within this work, a specific compound, 1-methyl-2-((3-methyl-4-(4-trifluoromethyl-2-fluoro)phenyl)piperidin-1-ylmethyl)-1H-imidazo(4,5-b)pyridine, was synthesized. nih.gov Furthermore, research into the related imidazo[1,2-a]pyridine scaffold led to the identification of orally active mGlu2 PAMs. acs.org The optimization of this series resulted in compounds that demonstrated central activity in animal models. acs.org The development of PET ligands for mGlu2 is also an active area of research to aid in understanding the role of this receptor in CNS disorders. nih.gov
| Compound Series | Target | Activity | Therapeutic Potential |
| Imidazo[1,2-a]pyridines | Metabotropic Glutamate 2 Receptor (mGlu2) | Positive Allosteric Modulator (PAM) | Nicotine Dependence. acs.org |
| 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines | Metabotropic Glutamate 2 Receptor (mGlu2) | Positive Allosteric Modulator (PAM) | Psychosis. nih.gov |
Ligand Activity at Serotonin Receptors (e.g., 5-HT3, 5-HT4, 5-HT6)
Serotonin (5-HT) receptors are implicated in numerous physiological and pathological processes in the CNS. mdpi.com Derivatives of the isomeric imidazo[1,5-a]pyridine (B1214698) scaffold have been investigated as partial agonists for the 5-HT4 receptor. nih.gov These efforts, aimed at treating cognitive disorders associated with Alzheimer's disease, led to the discovery of potent, selective, and brain-penetrant 5-HT4 partial agonists. nih.gov The 5-HT6 receptor is another attractive target for cognitive enhancement. mdpi.com While much work has focused on 1,3,5-triazine (B166579) derivatives, research groups have also explored imidazopyridine-based compounds as 5-HT6 receptor ligands. mdpi.comuniba.it Ligands for the 5-HT3 and 5-HT4 receptors have been studied for their roles in both central and gastrointestinal functions. researchgate.net
| Compound Series | Target | Activity | Therapeutic Potential |
| Imidazo[1,5-a]pyridine derivatives | Serotonin 5-HT4 Receptor | Partial Agonist | Cognitive disorders, Alzheimer's Disease. nih.gov |
Modulation of Dopamine, Adenosine (B11128), and Orexin (B13118510) Receptors
The interplay between different receptor systems, such as adenosine and dopamine, is a key aspect of CNS function. nih.gov A notable area of research involves the development of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, an extended ring system of imidazo[4,5-c]pyridine, as PAMs of the A3 adenosine receptor (A3AR). nih.gov These PAMs enhance the maximal efficacy of A3AR agonists, which are being investigated for inflammatory conditions. nih.gov The development of these allosteric modulators represents a sophisticated approach to activating the A3AR in a potentially more event- and site-specific manner compared to direct agonists. nih.gov The search did not yield specific findings on the direct modulation of orexin receptors by this compound derivatives.
| Compound Series | Target | Activity | Therapeutic Potential |
| 1H-Imidazo[4,5-c]quinolin-4-amines | A3 Adenosine Receptor (A3AR) | Positive Allosteric Modulator (PAM) | Inflammatory diseases, liver conditions. nih.gov |
Inhibition of Enzymes Implicated in CNS Disorders (e.g., β-secretase, γ-secretase, FAAH, LRRK2)
The modulation of enzymes involved in the pathology of central nervous system (CNS) disorders is a key strategy in the development of new therapeutics. While research into the effects of this compound derivatives on some of these enzymes is still emerging, some insights have been gained.
β-secretase (BACE1) and Fatty Acid Amide Hydrolase (FAAH) Inhibition: Currently, there is a lack of specific published research detailing the inhibitory activity of this compound derivatives against β-secretase (BACE1) and fatty acid amide hydrolase (FAAH). While the inhibition of these enzymes is a promising avenue for the treatment of neurological disorders, the role of this particular chemical scaffold in this context remains to be elucidated. nih.gov
γ-secretase Modulation: Some pyridine-derived compounds have been identified as modulators of γ-secretase, an enzyme complex implicated in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. acs.orgnih.gov One study described a series of pyridine-derived γ-secretase modulators, with a representative compound demonstrating the ability to lower Aβ42 in the brain in vivo. acs.org However, this research did not specifically investigate derivatives of the this compound scaffold.
LRRK2 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of treatments for Parkinson's disease. While direct studies on this compound derivatives are limited, research on related imidazopyridine scaffolds has shown promise.
Potential for Treating Neurological and Psychiatric Disorders (e.g., Alzheimer's, Parkinson's, Schizophrenia, Depression, Sleeping Disorders)
The enzymatic inhibitory profile of this compound derivatives suggests their potential application in a range of neurological and psychiatric conditions.
Alzheimer's Disease: The potential modulation of γ-secretase by related pyridine compounds points towards a possible, though not yet directly established, role in Alzheimer's disease. acs.org
Parkinson's Disease: The investigation of related scaffolds as LRRK2 inhibitors suggests a potential therapeutic avenue for Parkinson's disease that may extend to this compound derivatives.
Schizophrenia, Depression, and Sleeping Disorders: There is currently a lack of specific research data on the application of this compound derivatives in the treatment of schizophrenia, depression, and sleeping disorders.
Other Pharmacological Activities
Beyond CNS disorders, derivatives of the imidazo[4,5-c]pyridine scaffold have been explored for other significant pharmacological activities.
Angiotensin II Receptor Antagonism
While specific studies on this compound derivatives as angiotensin II receptor antagonists are not prominent, research on the closely related imidazo[4,5-b]pyridine scaffold has been more extensive. acs.orgnih.govacs.orgnih.gov These compounds are investigated for their potential to treat hypertension. Studies have shown that some N-(biphenylylmethyl)imidazoles, a class that can include the imidazopyridine core, exhibit potent and orally active antihypertensive effects by blocking the AT1 receptor. nih.govnih.gov The research highlights the importance of the substitution pattern on the biphenyl (B1667301) ring for high-affinity binding to the receptor. nih.govnih.gov
Cathepsin S Inhibition
A notable area of research for imidazo[4,5-c]pyridine derivatives is their activity as inhibitors of Cathepsin S, a cysteine protease involved in immune responses and implicated in various autoimmune diseases and pain.
Research has identified 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues as potent and selective inhibitors of Cathepsin S. nih.gov These compounds were effective against the purified enzyme and in cell-based assays. nih.gov Notably, the nitrile "warhead" of this scaffold was found to be highly stable. nih.gov Further optimization of 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives by adjusting the pKa of a basic nitrogen atom led to compounds with excellent cellular activity while avoiding undesirable accumulation in the spleen. nih.gov
| Compound Type | Key Findings | Reference |
| 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues | Potent and selective inhibitors of Cathepsin S in both enzymatic and cellular assays. Stable nitrile warhead. | nih.gov |
| 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives | Optimization of pKa led to excellent cellular activity and reduced tissue sequestration. | nih.gov |
Proton Pump Inhibitory Effects
There is a lack of direct evidence for the proton pump inhibitory effects of this compound derivatives. However, a patent exists for prodrugs of Tenatoprazole, a proton pump inhibitor that contains a 1H-imidazo[4,5-b]pyridine moiety. google.com These prodrugs are designed to hydrolyze and release the active inhibitor for the treatment of gastrointestinal inflammatory diseases. google.com This suggests that the broader imidazopyridine scaffold has been considered in the design of proton pump inhibitors.
Aromatase Inhibition
Currently, there is no specific research available that details the investigation of this compound derivatives as aromatase inhibitors. While imidazopyridine-based compounds have been explored for various therapeutic targets, their potential to inhibit aromatase, a key enzyme in estrogen biosynthesis and a target in breast cancer therapy, remains an uninvestigated area in the published literature. nih.gov
Antidiabetic Potential
The therapeutic landscape for diabetes mellitus is continually evolving, with a significant focus on the development of novel small-molecule inhibitors targeting key enzymes involved in carbohydrate metabolism. Among the heterocyclic compounds being explored, derivatives of the imidazo[4,5-c]pyridine scaffold have emerged as a promising class of molecules with potential antidiabetic properties. The structural similarity of the imidazopyridine nucleus to naturally occurring purines allows these compounds to interact with various biological macromolecules, including enzymes implicated in diabetes. mdpi.comnih.gov
Research into pyridine-containing heterocycles has highlighted their potential as antidiabetic agents. jchemrev.com A significant strategy in managing type 2 diabetes is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the postprandial blood glucose levels can be effectively controlled.
A recent study focused on a series of novel thiazole (B1198619) derivatives incorporating an imidazopyridine moiety, which were synthesized and evaluated for their in vitro α-glucosidase inhibitory potential. nih.gov Several of these compounds demonstrated superior activity against the α-glucosidase enzyme compared to the reference drug, acarbose. nih.gov For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibition. nih.gov Molecular docking studies of these active compounds revealed strong binding interactions with the active site of the α-glucosidase enzyme, suggesting a clear mechanism for their inhibitory action. nih.gov
While these studies have primarily focused on the broader class of imidazopyridines, the findings strongly suggest that this compound derivatives could also possess significant antidiabetic activity. The core scaffold provides a versatile platform for chemical modifications aimed at optimizing inhibitory potency and selectivity. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully explore their potential as novel antidiabetic agents.
Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs
The development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and better safety profiles remains an important area of pharmaceutical research. A key target for NSAIDs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is primarily involved in the inflammatory response. nih.gov Therefore, selective inhibition of COX-2 is a desirable attribute for new NSAIDs to minimize gastrointestinal side effects.
The imidazo[4,5-c]pyridine scaffold has been investigated as a core structure for the design of novel NSAID analogs. nih.gov Researchers have explored the synthesis of various derivatives with the aim of achieving potent and selective COX-2 inhibition. For example, a study on imidazopyrazolopyridines, a related class of compounds, led to the identification of potent and selective COX-2 inhibitors. nih.gov Structure-based drug design was employed to optimize the lead compounds, resulting in analogs with high COX-2 selectivity and significant in vivo anti-inflammatory activity in carrageenan-induced edema assays. nih.gov
Furthermore, the anti-inflammatory potential of imidazol-5-yl pyridine derivatives has been demonstrated through their ability to inhibit p38α/MAPK14, a key kinase in the inflammatory signaling pathway. elsevierpure.com Inhibition of this kinase leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. elsevierpure.com Certain derivatives were found to be potent inhibitors of both nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide-stimulated macrophages, with IC50 values in the sub-micromolar range. elsevierpure.com
These findings underscore the potential of the this compound core in the development of novel NSAID analogs. The scaffold's versatility allows for the introduction of various substituents to modulate activity and selectivity, offering a promising avenue for the discovery of new anti-inflammatory agents with improved therapeutic profiles.
Structure-Activity Relationship (SAR) Studies
Influence of Substituent Position and Nature on Biological Efficacy
The biological activity of this compound derivatives is profoundly influenced by the position and chemical nature of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects and guiding the design of more potent and selective compounds.
The substitution pattern on the pyridine ring of the imidazo[4,5-c]pyridine scaffold plays a critical role in determining biological activity. For instance, in a series of imidazo[4,5-c]pyridin-2-one derivatives designed as Src family kinase inhibitors for glioblastoma, the nature of the substituent at the N-1 position of the imidazo[4,5-c]pyridin-2-one core significantly impacted inhibitory potency. nih.gov The introduction of a cyclohexyl group at this position (compound 1e) resulted in potent inhibition of both Src and Fyn kinases. nih.gov
Similarly, the substituents on the phenyl ring of 2-phenylimidazo[4,5-c]pyridine derivatives have been shown to be crucial for their antimicrobial activity. nih.gov The presence of specific substituents can lead to compounds with low micromolar minimum inhibitory concentration (MIC) values against various bacterial and fungal strains. nih.gov
The following table summarizes the influence of substituents on the anticancer activity of a series of 4-(imidazol-5-yl)pyridine derivatives, a related class of compounds:
| Compound | Substituent R | Cell Line | GI50 (µM) |
| 7c | 4-Chlorophenyl | MDA-MB-435 | <1 |
| 7d | 4-Methoxyphenyl | MDA-MB-435 | <1 |
| 8b | 3,4,5-Trimethoxyphenyl | K562 | <1 |
| 9b | 4-Fluorophenyl | HT29 | <1 |
| 9c | 4-Chlorophenyl | HT29 | <1 |
| 10c | 4-Chlorophenyl | MDA-MB-435 | 0.07 |
| 10d | 4-Methoxyphenyl | K562 | <1 |
| 11b | 4-Fluorophenyl | MCF-7 | <1 |
Data sourced from a study on 4-(imidazol-5-yl)pyridine derivatives as anticancer agents. strath.ac.uk
Impact of N-Methylation and Other Alkylation Patterns on Activity and Selectivity
N-alkylation, particularly N-methylation, of the imidazo[4,5-c]pyridine core is a key chemical modification that significantly affects the biological activity and selectivity of its derivatives. The position of the alkyl group on the imidazole (B134444) or pyridine nitrogen atoms can lead to different regioisomers with distinct pharmacological profiles.
The alkylation of the imidazo[4,5-b]pyridine core, an isomer of imidazo[4,5-c]pyridine, is known to be non-selective, often resulting in a mixture of mono- and poly-alkylated products. mdpi.com However, these different alkylation patterns can lead to varied biological activities. For example, in a study of N-methyl-substituted imidazo[4,5-b]pyridines, the unsubstituted N-methyl derivative showed the most potent antiproliferative activity. researchgate.net
In the context of PARP-1 inhibitors, the alkylation of the piperidine (B6355638) nitrogen in 2-(piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide derivatives was found to be crucial for their inhibitory potency. nih.gov A propyl group on the piperidine nitrogen (compound 11a) resulted in a potent PARP-1 inhibitor with an IC50 of 8.6 nM. nih.gov
The table below illustrates the effect of N-alkylation on the antiproliferative activity of imidazo[4,5-b]pyridine derivatives against the HeLa cancer cell line:
| Compound | N-Substitution | R-group | IC50 (µM) |
| 13 | Unsubstituted | p-OH | 1.45 |
| 19 | N-methyl | p-OH | 4.25 |
Data sourced from a study on N-methyl-substituted imidazo[4,5-b]pyridines. researchgate.net
Rational Design Strategies for Lead Optimization
Rational drug design and lead optimization are crucial processes in the development of new therapeutic agents based on the this compound scaffold. These strategies involve the use of computational and medicinal chemistry principles to iteratively modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties.
One common approach is structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of inhibitors. For instance, in the development of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, molecular dynamics simulations were used to understand the binding modes of the most active compounds in the ATP binding site of the kinases. nih.gov This information can then be used to design new analogs with improved binding affinity.
Lead optimization also involves modifying the physicochemical properties of the lead compound to enhance its drug-like characteristics. This can include optimizing the lipophilicity, solubility, and metabolic stability of the molecule. For example, in the development of imidazo[4,5-c]pyridine-7-carboxamide derivatives as PARP-1 inhibitors, a series of analogs with different cyclic amine substituents were synthesized to improve cellular potency and pharmacokinetic properties. nih.govresearchgate.net
The following table presents a lead optimization effort for a series of imidazo[4,5-b]pyridine-based kinase inhibitors, demonstrating how systematic modifications can lead to a preclinical development candidate.
| Compound | R2 Substituent | Aurora-A Kinase (Kd, nM) | FLT3 Kinase (Kd, nM) | hERG Inhibition (IC50, µM) |
| 5 | 4-pyridyl | 12 | 19 | 5.2 |
| 22d | 1-methyl-1H-pyrazol-4-yl | 16 | 12 | 6.3 |
| 22e | 1,3-dimethyl-1H-pyrazol-4-yl | 11 | 9.8 | 2.5 |
| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | 7.5 | 6.2 | >10 |
Data sourced from a study on the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors. acs.org
Mechanistic Chemical Biology and Drug Discovery Applications
Probe Development for Biological Assays
The development of molecular probes is crucial for dissecting complex biological processes. The unique structural and potential photophysical properties of the imidazo[4,5-c]pyridine scaffold present opportunities for designing such tools.
Utility of 1-Methyl-1H-imidazo[4,5-c]pyridine as Molecular Probes
While direct studies detailing the use of this compound specifically as a molecular probe are not extensively documented in publicly available research, the broader class of imidazopyridines has shown promise in this area. For instance, related imidazo[1,5-a]pyridine (B1214698) derivatives have been successfully developed as fluorescent probes for imaging applications. These probes exhibit solvatochromic behavior, meaning their fluorescence properties change with the polarity of their environment, making them useful for studying cellular membranes. mdpi.com
Furthermore, the imidazo[1,2-a]pyridine (B132010) scaffold has been utilized in the development of radiolabeled probes for positron emission tomography (PET) imaging, specifically for targeting the PI3K/mTOR signaling pathway in cancer. vietnamjournal.ru This suggests that the imidazo[4,5-c]pyridine core, including its 1-methyl derivative, could potentially be modified to create novel probes for biological assays, although specific research in this area is needed.
Studying Enzyme Interactions and Cellular Pathways
The imidazo[4,5-c]pyridine scaffold is a key component of various compounds designed to interact with and study the function of enzymes and cellular pathways. nih.gov Although detailed studies focusing solely on this compound are limited, research on its derivatives provides insight into its potential applications.
Derivatives of imidazo[4,5-c]pyridine have been synthesized and evaluated as inhibitors of several important kinases, which are key regulators of cellular pathways. acs.org For example, trisubstituted imidazo[4,5-c]pyridines have been designed as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling. nih.gov Similarly, imidazo[4,5-c]pyridin-2-one derivatives have been identified as inhibitors of the Src family of kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival. nih.gov These studies highlight the potential of the imidazo[4,5-c]pyridine core to serve as a foundation for developing chemical tools to investigate and modulate kinase-driven signaling pathways.
Interaction Studies with Biological Targets
Understanding the interactions of small molecules with their biological targets is fundamental to drug discovery. The imidazo[4,5-c]pyridine scaffold has been the subject of several such investigations.
Binding Affinity Assessment with Enzymes and Receptors
The binding affinity of imidazo[4,5-c]pyridine derivatives to various biological targets has been a key area of investigation. A notable example is the development of a series of imidazo[4,5-c]pyridines as high-affinity ligands for the corticotropin-releasing factor (CRF) receptor. nih.govnih.gov These compounds were synthesized and their binding affinities were determined in vitro using rat brain receptors. While specific binding data for this compound is not provided in these studies, the structure-activity relationship (SAR) data for various analogs offer valuable insights for the design of future ligands based on this scaffold.
The following table summarizes the binding affinity of some imidazo[4,5-c]pyridine derivatives for the CRF1 receptor, illustrating the potential of this chemical class.
| Compound | R1 | R2 | R3 | R4 | CRF1 Ki (nM) |
| 1 | H | H | 2,4-Cl2-Ph | H | 1.8 |
| 2 | H | H | 2-Cl-4-Me-Ph | H | 2.5 |
| 3 | H | H | 2,4-Me2-Ph | H | 3.1 |
| 4 | Me | H | 2,4-Cl2-Ph | H | 1.2 |
| 5 | Me | H | 2-Cl-4-Me-Ph | H | 1.5 |
Data sourced from publicly available research on imidazo[4,5-c]pyridine derivatives as CRF receptor ligands.
Cooperative Binding Mechanisms (e.g., with Glutamate (B1630785) for mGluR2)
Currently, there is no direct scientific literature available that specifically describes the cooperative binding mechanisms of this compound with glutamate for the metabotropic glutamate receptor 2 (mGluR2). The broader class of imidazopyridines has been explored as allosteric modulators of various receptors, suggesting that such cooperative binding is a potential mechanism of action for compounds with this scaffold. nih.gov However, specific studies to confirm this for this compound and mGluR2 are required.
Modulation of Cellular Signaling Pathways
The ability of imidazo[4,5-c]pyridine derivatives to modulate cellular signaling pathways is a significant aspect of their therapeutic potential. As previously mentioned, derivatives of this scaffold have been identified as potent inhibitors of various kinases, thereby impacting downstream signaling cascades.
For instance, studies on trisubstituted imidazo[4,5-c]pyridines as BTK inhibitors have shown that these compounds can selectively target and inhibit BTK in lymphoma cell lines. nih.gov This inhibition can disrupt the B-cell receptor signaling pathway, which is critical for the survival and proliferation of certain cancer cells.
Similarly, the investigation of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors has demonstrated their ability to inhibit Src and Fyn kinases in the submicromolar range and exhibit antiproliferative activity against glioblastoma cell lines. nih.gov The inhibition of these kinases can affect multiple signaling pathways involved in cancer progression.
While these studies focus on more complex derivatives, they underscore the potential of the core this compound structure as a starting point for the development of potent and selective modulators of cellular signaling pathways.
Drug Discovery and Development Pipeline for this compound Derivatives
The this compound scaffold, a bioisostere of naturally occurring purines, presents a compelling framework for the development of novel therapeutics. nih.gov Its structural similarity to endogenous molecules allows for potential interactions with a wide array of biological targets, making it a versatile starting point in drug discovery. The strategic placement of a methyl group at the N1-position of the imidazo[4,5-c]pyridine core can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing drug-like characteristics. nih.gov
Fragment-Based Drug Design (FBDD) Strategies
Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. The structural information gleaned from these interactions then guides the elaboration of the fragment into a more potent lead molecule.
While direct examples of FBDD utilizing this compound as a starting fragment are not extensively documented, the concept of "scaffold hopping" from established pharmacophores to the less-explored imidazo[4,5-c]pyridin-2-one scaffold has been successfully applied. nih.gov In the development of DNA-dependent protein kinase (DNA-PK) inhibitors, researchers intentionally moved away from well-trodden kinase inhibitor scaffolds to the imidazo[4,5-c]pyridin-2-one core to navigate a challenging intellectual property landscape and discover novel chemical matter. nih.gov This strategic shift ultimately led to the identification of potent and selective DNA-PK inhibitors. nih.gov
The inherent drug-like properties of the imidazopyridine core make it an attractive candidate for inclusion in fragment libraries. The this compound fragment, with its defined vector spaces for chemical elaboration, could serve as a valuable starting point for FBDD campaigns against various target classes.
Development of Covalent Inhibitors
Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in terms of potency and duration of action. The design of targeted covalent inhibitors (TCIs) involves incorporating a reactive functional group (a "warhead") onto a scaffold that directs it to a specific nucleophilic residue, such as a cysteine, within the target's binding site. rsc.org
The potential of imidazopyridine scaffolds in the development of covalent inhibitors has been demonstrated. For example, the imidazo[1,2-a]pyridine core has been utilized as a novel scaffold for the development of covalent inhibitors targeting the KRAS G12C mutant, a key driver in many cancers. rsc.org By appending a reactive acrylamide (B121943) warhead to the imidazo[1,2-a]pyridine backbone, researchers were able to achieve potent and selective inhibition of the mutant protein. rsc.org
Addressing Metabolic Liabilities in Drug Design
A critical aspect of drug development is ensuring that a compound has a favorable metabolic profile, meaning it is not rapidly broken down by enzymes in the body, which would limit its therapeutic efficacy. The imidazo[4,5-c]pyridine scaffold, like many heterocyclic systems, can be susceptible to metabolism by cytochrome P450 enzymes. youtube.com
A key strategy in drug design is to identify and block potential sites of metabolism. This can be achieved by introducing chemical modifications that hinder enzymatic attack. For instance, replacing a metabolically labile hydrogen atom with a more robust group, such as a fluorine atom or a methyl group, can significantly improve metabolic stability. acs.org
In a study of imidazo[4,5-b]pyridine-based kinase inhibitors, a 1-methyl-1H-pyrazol-4-yl analogue was found to have high stability in both human and mouse liver microsomes, indicating a lower susceptibility to metabolic degradation. acs.org This highlights the positive impact that N-methylation of a heterocyclic substituent can have on the metabolic profile of the parent molecule.
The table below shows the metabolic stability of two promising imidazo[4,5-b]pyridine analogues. acs.org
| Compound | R² Substituent | Metabolism in HLM (%) (30 min) | Metabolism in MLM (%) (30 min) |
| 21a | 1-methyl-1H-imidazol-5-yl | - | - |
| 21i | 1-methyl-1H-pyrazol-4-yl | 10 | 20 |
HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes. A lower percentage indicates higher stability.
These findings suggest that the 1-methyl group on the this compound scaffold itself, or on its substituents, can be a crucial element in designing drug candidates with improved pharmacokinetic properties by mitigating metabolic liabilities.
Advanced Research Applications and Broader Scientific Impact
Radiochemistry and Medical Imaging
While direct studies on the radiolabeling of 1-methyl-1H-imidazo[4,5-c]pyridine are not extensively documented, the broader class of imidazopyridine derivatives serves as a significant platform for developing radiotracers for medical imaging, particularly Positron Emission Tomography (PET).
The imidazopyridine scaffold is amenable to various radiolabeling strategies, most notably through the introduction of positron-emitting isotopes like Carbon-11 (B1219553) (¹¹C). A common strategy involves N-¹¹C-methylation, where a precursor molecule is reacted with [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to introduce the radiolabel. nih.gov For instance, derivatives of the related imidazo[1,2-a]pyridine (B132010) have been successfully labeled with ¹¹C to create new potential PET probes. nih.gov This process typically involves the synthesis of a demethylated precursor which is then radiolabeled in the final step, followed by purification using high-performance liquid chromatography (HPLC). nih.gov This general approach could theoretically be applied to this compound by first synthesizing its N-demethylated analogue. Another approach involves palladium-promoted cross-coupling reactions using [¹¹C]methyl iodide to label selective ligands. researchgate.net
The utility of radiolabeled imidazopyridines extends to their application as biomarkers for visualizing and quantifying receptor expression and pathway dysregulation in vivo. The PI3K/Akt/mTOR pathway, which is often overactivated in various cancers, is a key target for such imaging agents. nih.gov A carbon-11 labeled imidazo[1,2-a]pyridine derivative has been developed as a potential PET radiotracer to image PI3K/mTOR expression in cancers. nih.gov The ability to non-invasively monitor these pathways can help in identifying patients who might benefit from specific inhibitors, tracking treatment response, and understanding mechanisms of drug resistance. nih.gov
Furthermore, the imidazo[4,5-c]pyridine core is structurally related to scaffolds used in the development of inhibitors for DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. nih.govacs.org These inhibitors can function as radiosensitizers, suggesting a role for the scaffold in cancer therapy. nih.gov While specific PET tracers based on this compound have not been developed, its structural similarity to these biologically active molecules indicates its potential as a backbone for designing future PET ligands for oncology.
Materials Science Applications
The unique heterocyclic structure of imidazopyridines imparts them with interesting electronic and optical properties, suggesting potential applications in materials science.
The imidazopyridine framework can coordinate with a variety of transition metal ions, including palladium and copper, to form metal complexes with diverse coordination motifs. nih.gov This ability to act as a ligand is a key feature for developing new materials. For example, derivatives of the related imidazo[1,5-a]pyridine (B1214698) have been used as ligands in copper-catalyzed reactions. nih.gov The electron-rich nature of the imidazopyridine system can be tuned by adding different substituents, which in turn modifies the electronic properties of the resulting materials. This tunability is crucial for designing materials for applications in catalysis and electronic devices.
Research into related imidazo[1,2-a]pyridine-based dyes has shown that these compounds can exhibit significant Stokes shifts and are active in excited-state intramolecular proton transfer (ESIPT). tandfonline.com These photophysical properties make them highly attractive for applications in chemosensors, fluorescent probes, organic lasers, and optoelectronic devices. tandfonline.com The optical characteristics are sensitive to both the substituents on the ring system and the solvent environment. tandfonline.com Although this compound itself has not been the focus of such studies, its core structure suggests that it could serve as a foundational block for creating novel dyes and functional optical materials.
Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound and its derivatives rely on standard analytical techniques common in organic chemistry. These methods are crucial for verifying the structure, assessing purity, and quantifying the compound in various matrices.
Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. nih.govnih.gov
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. nih.gov
Chromatography : High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating the compound from impurities and for quantification. nih.gov It is often used as a final purification step in synthesis. nih.gov
Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. tandfonline.com
The table below summarizes the primary analytical methods used for the characterization of imidazopyridine compounds.
| Analytical Technique | Purpose | Reference |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | nih.gov, nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purification, separation from impurities, and quantification. | nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups. | tandfonline.com |
Commercial suppliers of this compound derivatives provide basic data such as molecular formula (C₈H₇N₃O) and InChI strings for identification purposes. sigmaaldrich.comsigmaaldrich.com
Advanced Chromatographic Techniques
The separation and quantification of this compound and its derivatives are crucial for their study in various scientific contexts, from synthetic chemistry to metabolic analysis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques employed for the analysis of these compounds.
HPLC methods are frequently utilized for the purification and analysis of synthetic imidazo[4,5-c]pyridine derivatives. google.comgoogle.com.pg For instance, in the synthesis of complex molecules where this compound serves as a building block, preparative HPLC is often the method of choice for isolating the final product from reaction mixtures. google.com Analytical HPLC with mass spectrometry detection (LC-MS) is also used to confirm the identity and purity of these compounds, with retention times serving as a key identifier. google.com.pg
Gas chromatography coupled with mass spectrometry (GC-MS) has proven effective for the detection of related methylated imidazopyridine compounds in biological matrices. A notable example is the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a related heterocyclic amine. elsevier.com The method for PhIP involves solvent extraction, derivatization to enhance volatility and detectability, and subsequent analysis by GC-negative ion chemical ionization mass spectrometry. elsevier.com This approach allows for the detection of extremely low levels of the compound in complex samples like urine and feces. elsevier.com While a specific method for this compound is not detailed in the provided results, the principles of the PhIP analysis are transferable.
| Technique | Analyte Type | Key Methodological Aspects | Application | Reference |
|---|---|---|---|---|
| HPLC-MS | Synthetic Imidazo[4,5-c]pyridine Derivatives | Reverse-phase chromatography with water/methanol (B129727) gradients and TFA as a modifier. | Purification and analysis of final products in synthetic chemistry. | google.comgoogle.com.pg |
| GC-MS | Methylated Imidazo[4,5-b]pyridine (PhIP) | Organic solvent extraction, derivatization (e.g., to bis-pentafluorobenzyl derivatives), and negative ion chemical ionization MS. | Quantification in biological samples (urine, feces) at ng/g levels. | elsevier.com |
Electrochemical Behavior and Applications
The electrochemical properties of the imidazo[4,5-c]pyridine scaffold are of significant interest, particularly in the field of corrosion inhibition. The nitrogen atoms in the heterocyclic rings can interact with metal surfaces, forming a protective layer that impedes the corrosion process.
Studies on related imidazo[4,5-b]pyridine derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. najah.eduresearchgate.netresearchgate.net The evaluation of this inhibitory action is conducted using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). najah.eduresearchgate.netresearchgate.net
Potentiodynamic polarization studies reveal that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net EIS measurements provide insights into the formation of a protective film on the metal surface. An increase in the charge-transfer resistance and a decrease in the double-layer capacitance upon addition of the inhibitor are indicative of an effective protective layer. researchgate.netresearchgate.net The adsorption of these inhibitor molecules on the metal surface is a key aspect of their function, and this process is often modeled using adsorption isotherms like the Langmuir isotherm. theaic.org
| Compound Type | Technique | Key Findings | Application | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine Derivatives | Potentiodynamic Polarization | Act as mixed-type inhibitors, reducing both anodic and cathodic currents. | Corrosion inhibition of mild steel in HCl. | najah.eduresearchgate.netresearchgate.net |
| Imidazo[4,5-b]pyridine Derivatives | Electrochemical Impedance Spectroscopy (EIS) | Increased charge-transfer resistance and decreased double-layer capacitance, indicating protective film formation. | Corrosion inhibition of mild steel in HCl. | researchgate.netresearchgate.net |
Enzymatic and Biocatalytic Transformations of Imidazo[4,5-c]pyridines
The structural similarity of the imidazo[4,5-c]pyridine core to naturally occurring purines suggests that these compounds can interact with biological systems, including enzymes. nih.gov While much of the research has focused on the synthesis of imidazo[4,5-c]pyridines as enzyme inhibitors, the enzymatic and biocatalytic transformation of the imidazo[4,5-c]pyridine scaffold itself is a less explored but emerging area of interest. nih.govmdpi.comnih.gov
The metabolism of drugs containing the imidazo[1,2-a]pyridine scaffold has been studied, indicating that enzymatic modifications such as hydroxylation and demethylation can occur. bio-conferences.org These metabolic pathways are often mediated by cytochrome P450 enzymes. Given the structural similarities, it is plausible that this compound could undergo similar enzymatic transformations in biological systems. For instance, the methyl group at the N1 position could be a target for N-demethylation, and the aromatic rings could be susceptible to hydroxylation.
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the modification of heterocyclic compounds. While specific examples of biocatalytic transformations of this compound are not yet widely reported, the potential for using enzymes to introduce functional groups with high regio- and stereoselectivity is significant. This could involve, for example, the use of oxidoreductases for hydroxylation or transferases for the addition of glycosyl or other groups. The development of such biocatalytic methods would be highly valuable for the synthesis of novel imidazo[4,5-c]pyridine derivatives with potentially enhanced biological activities.
Supramolecular Chemistry and Self-Assembly of Imidazo[4,5-c]pyridine Systems
The non-covalent interactions involving the imidazo[4,5-c]pyridine scaffold are fundamental to its role in medicinal chemistry and materials science. These interactions, including hydrogen bonding and π-π stacking, govern how these molecules recognize biological targets and how they assemble into ordered structures in the solid state.
The presence of both hydrogen bond donors (the N-H in the unsubstituted imidazole (B134444) ring) and acceptors (the pyridine (B92270) nitrogen and the other imidazole nitrogen) allows for the formation of robust hydrogen-bonding networks. japtronline.com In the case of this compound, the N-H donor is absent, but the nitrogen atoms remain effective hydrogen bond acceptors. This is evident in the formation of co-crystals, where the imidazo[4,5-c]pyridine moiety can interact with hydrogen bond donors like carboxylic acids. japtronline.com
| Interaction Type | Participating Groups | Significance in Supramolecular Assembly | Analytical Technique | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | Pyridine N, Imidazole N (acceptors); N-H, O-H (donors from other molecules) | Directs the formation of specific synthons and extended networks in co-crystals. | X-ray Crystallography | japtronline.com |
| π-π Stacking | Imidazole and Pyridine Rings | Contributes to the stabilization of the crystal packing, often leading to layered structures. | X-ray Crystallography | iucr.org |
| Various Intermolecular Contacts | H···H, C···H, N···H, etc. | Quantitatively analyzed to understand the contributions of different forces to the overall crystal stability. | Hirshfeld Surface Analysis | iucr.orguctm.eduiucr.org |
Q & A
Q. How do storage conditions impact the stability of this compound derivatives?
- Methodological Answer : Hygroscopic derivatives (e.g., carboxylic acid analogs) require desiccants and inert gas (N₂) storage to prevent hydrolysis . Light-sensitive compounds (e.g., nitro-substituted derivatives) should be shielded from UV exposure. Stability studies using accelerated aging (40°C/75% RH for 6 months) and HPLC monitoring identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
